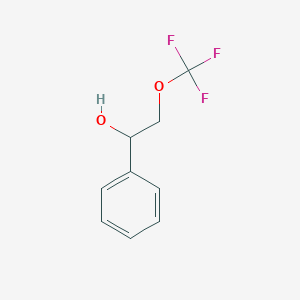

1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

Description

Significance of Trifluoromethoxy Groups in Organic Molecules

The trifluoromethoxy (-OCF3) group has emerged as a significant substituent in the design of contemporary organic molecules, particularly in the pharmaceutical and agrochemical sectors. Often considered a "lipophilic methoxy" group, it imparts a unique combination of properties that are highly advantageous for drug candidates and bioactive compounds.

One of the primary attributes of the trifluoromethoxy group is its high lipophilicity, which can enhance a molecule's ability to permeate biological membranes, a crucial factor for bioavailability. sigmaaldrich.com This group is more lipophilic than both a methoxy (B1213986) group and a trifluoromethyl group. Furthermore, the trifluoromethoxy group is a strong electron-withdrawing substituent, which can influence the acidity or basicity of nearby functional groups and modulate the electronic environment of an aromatic ring. sigmaaldrich.com

From a metabolic standpoint, the trifluoromethoxy group is exceptionally stable. The carbon-fluorine bonds are incredibly strong, making the group resistant to oxidative metabolism, which can lead to an increased half-life of a drug molecule in the body. sigmaaldrich.com This metabolic stability is a significant advantage over the more common methoxy group, which is prone to O-dealkylation.

The trifluoromethoxy group's steric profile is also noteworthy. While it is larger than a methoxy group, its size and shape can lead to favorable interactions within the binding pockets of biological targets, potentially increasing the potency and selectivity of a drug candidate.

Academic Context of Aromatic Fluorinated Ethanols

Aromatic fluorinated ethanols are a specific subclass of fluorinated organic alcohols that have garnered considerable attention in academic and industrial research. These compounds feature a phenyl ring, an ethanol (B145695) backbone, and one or more fluorine atoms or fluorine-containing functional groups. Their structural motif is of particular interest as it is found in numerous biologically active molecules.

The synthesis of aromatic fluorinated ethanols is a key area of research, with various methodologies being developed to introduce fluorine or fluorinated groups either onto the aromatic ring or on the ethanol side chain. These synthetic efforts are crucial for accessing a diverse range of compounds for biological screening and materials development.

In the context of medicinal chemistry, the phenyl and hydroxyl groups of these molecules can engage in various interactions with biological targets, such as hydrogen bonding and π-stacking. The addition of fluorine or a trifluoromethoxy group can then be used to fine-tune the molecule's properties to optimize its pharmacological profile. For instance, the fluorine atoms can modulate the acidity of the hydroxyl group, which can be critical for binding to certain enzymes or receptors.

Research Landscape of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

Despite the significant interest in fluorinated organic molecules, the specific compound This compound is not extensively documented in publicly available scientific literature. While its constituent parts—the phenyl group, the ethanol backbone, and the trifluoromethoxy group—are all well-studied in other molecular contexts, detailed research focusing solely on this particular combination is limited.

A search of chemical databases confirms the structure and basic chemical formula of this compound. However, dedicated studies on its synthesis, reactivity, and potential applications are not readily found. Research on analogous compounds, such as those with a trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group, is more prevalent. For example, 1-phenyl-2,2,2-trifluoroethanol (B1197755) is a well-known compound with documented synthetic routes and applications.

The lack of extensive research on this compound could be due to several factors, including synthetic challenges associated with the introduction of the trifluoromethoxy group at the specific position, or a current focus in the field on other fluorinated motifs. However, based on the known properties of the trifluoromethoxy group and the aromatic ethanol scaffold, it can be hypothesized that this compound would exhibit high lipophilicity, metabolic stability, and unique electronic properties that could be of interest in various research areas. Future research may yet explore the potential of this and similar understudied fluorinated compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(trifluoromethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEAWYBOFPLQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171146-29-4 | |

| Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenyl 2 Trifluoromethoxy Ethan 1 Ol

Stereoselective Reduction Strategies for Ketone Precursors

The primary route to enantiomerically pure 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol involves the stereoselective reduction of 2-(trifluoromethoxy)acetophenone. Both metal-catalyzed asymmetric hydrogenation and biocatalytic methods have been explored for analogous ketone reductions, offering high enantioselectivity and yield.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor. While specific studies on 2-(trifluoromethoxy)acetophenone are limited, extensive research on structurally similar ketones, such as acetophenone (B1666503) and its trifluoromethyl-substituted derivatives, provides valuable insights into effective catalytic systems.

Rhodium complexes, in combination with chiral ligands, are effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones. nih.govresearchgate.netnih.gov For the structurally related substrate 3,5-bis(trifluoromethyl)acetophenone, a patent describes the use of rhodium catalysts to produce the corresponding chiral alcohol with high enantiomeric excess. google.com These systems typically utilize a hydrogen donor like isopropanol (B130326) or a mixture of formic acid and triethylamine. nih.gov The catalyst is often formed in situ from a rhodium precursor, such as [RhCp*Cl2]2, and a chiral ligand. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of an Analogous Ketone

| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| [RhCp*Cl2]2 | (1S,2R)-1-Amino-2-indanol | Isopropanol | 3,5-bis(trifluoromethyl)acetophenone | (R) | >99% | google.com |

Note: Data presented is for a structurally similar substrate due to the lack of specific data for 2-(trifluoromethoxy)acetophenone.

Ruthenium-based catalysts are widely employed for the asymmetric transfer hydrogenation of ketones, often exhibiting high efficiency and enantioselectivity. researchgate.netsigmaaldrich.comnih.gov Complexes of the type [RuCl2(p-cymene)]2, when combined with chiral N-tosylated diamine ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective. sigmaaldrich.com These catalysts have been successfully applied to the reduction of a wide range of acetophenone derivatives. A patent for the synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol also claims the use of ruthenium catalysts, highlighting their applicability to fluorinated ketones. google.com

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an Analogous Ketone

| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| [RuCl2(p-cymene)]2 | (S,S)-TsDPEN | Formic acid/Triethylamine | Acetophenone | (S) | 97% | sigmaaldrich.com |

| Not Specified | Not Specified | Isopropanol | 3,5-bis(trifluoromethyl)acetophenone | (R) | Not Specified | google.com |

Note: Data presented is for structurally similar substrates due to the lack of specific data for 2-(trifluoromethoxy)acetophenone.

Biocatalytic Reduction Processes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.netmdpi.comnih.gov The use of whole microbial cells or isolated enzymes for the reduction of ketones can provide access to enantiomerically pure alcohols under mild reaction conditions.

Whole-cell biotransformations utilize the enzymatic machinery of microorganisms to perform desired chemical reactions. Various yeast and bacteria strains have been identified that can reduce ketones to their corresponding alcohols with high stereoselectivity. mdpi.comnih.gov For instance, the asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) has been successfully achieved using whole cells of the newly isolated bacterium Leifsonia xyli HS0904. nih.gov This process often uses a co-substrate like glucose or glycerol (B35011) to regenerate the necessary cofactors (e.g., NADH or NADPH). mdpi.com

Table 3: Whole-Cell Biotransformation for the Reduction of an Analogous Ketone

| Microorganism | Co-substrate | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

| Leifsonia xyli HS0904 | Glucose | 3,5-bis(trifluoromethyl)acetophenone | (R) | 62% | 99.4% | nih.gov |

| Acetobacter pasteurianus GIM1.158 | Isopropanol | 2-Octanone | (R) | 89.5% | >99.9% | nih.gov |

Note: Data presented is for structurally similar or analogous substrates due to the lack of specific data for 2-(trifluoromethoxy)acetophenone.

Enzymatic kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. nih.govnih.govscielo.br For the resolution of racemic 1-phenylethanol (B42297), a close structural analog of the target molecule, lipases such as Novozym 435 (Candida antarctica lipase B) are commonly used in a transesterification reaction with an acyl donor like vinyl acetate. nih.govnih.gov This method allows for the isolation of one enantiomer in high enantiomeric purity. A similar strategy could be applied to racemic this compound.

Table 4: Enzymatic Kinetic Resolution of an Analogous Racemic Alcohol

| Enzyme | Acyl Donor | Racemic Substrate | Resolved Product | Conversion | Enantiomeric Excess (ee) of Substrate | Reference |

| Novozym 435 | Vinyl Acetate | (R,S)-1-Phenylethanol | (R)-1-Phenylethyl acetate | ~50% | >99% for (S)-1-Phenylethanol | nih.govnih.gov |

Note: Data presented is for a structurally similar substrate due to the lack of specific data for this compound.

Chemo-selective Reduction of 1-Phenyl-2-(trifluoromethoxy)ethan-1-one

The final step in many synthetic pathways toward this compound is the chemo-selective reduction of its corresponding ketone precursor, 1-Phenyl-2-(trifluoromethoxy)ethan-1-one. This transformation requires a reducing agent that selectively reduces the carbonyl group to a hydroxyl group without affecting the trifluoromethoxy moiety or the phenyl ring.

Hydride transfer reagents are commonly employed for this purpose. These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the carbonyl group. The choice of reagent and reaction conditions is critical to ensure high yield and selectivity.

Key Research Findings:

Standard Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. LiAlH₄ is a very powerful reducing agent, while NaBH₄ is milder and more selective, making it a suitable choice for substrates with multiple functional groups. imperial.ac.uk

Reaction Conditions: The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol for NaBH₄, or in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) for LiAlH₄. imperial.ac.uk The reaction with LiAlH₄ is highly exothermic and reacts violently with water. imperial.ac.uk

Stereoselectivity: For chiral applications, stereoselective reducing agents can be employed to control the formation of a specific enantiomer of the alcohol.

Table 1: Reagents for Chemo-selective Ketone Reduction

| Reagent | Formula | Solvent | Reactivity | Key Considerations |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, Selective | Safer to handle; compatible with many functional groups. |

Carbon-Carbon Bond Formation Routes Incorporating the Trifluoromethoxy Moiety

Synthesizing the carbon skeleton of this compound can be achieved through methods that form a key carbon-carbon bond while the trifluoromethoxy group is already present or is introduced concurrently.

Radical α-Trifluoromethoxylation of Ketones

A novel, light-driven method has been developed for the α-trifluoromethoxylation of ketones, which serves as a direct route to the precursor 1-Phenyl-2-(trifluoromethoxy)ethan-1-one. researchgate.netnih.gov This method utilizes organic photoredox catalysis to generate trifluoromethoxy radicals that react with ketone derivatives. researchgate.netvapourtec.com

The process involves converting the starting ketone into an enol carbonate, which then reacts with a trifluoromethoxylating reagent under visible light irradiation. acs.orgnih.gov This approach has been demonstrated with a variety of substrates, showcasing its generality. researchgate.netvapourtec.com

Table 2: Conditions for Radical α-Trifluoromethoxylation of Ketones

| Component | Specific Reagent/Condition | Role | Reference |

|---|---|---|---|

| Substrate | Enol carbonates (e.g., Boc derivatives) | Ketone precursor | researchgate.netvapourtec.com |

| Trifluoromethoxylating Reagent | N-trifluoromethoxy-4-cyano-pyridinium | OCF₃ source | researchgate.netacs.org |

| Photocatalyst | 4-CzIPN (5 mol%) | Facilitates the radical reaction under light | researchgate.netnih.govnih.gov |

| Irradiation | 456 nm (blue light) | Initiates the photocatalytic cycle | researchgate.netacs.orgnih.gov |

This method is notable for its mild conditions and rapid reaction times, especially under flow conditions. acs.orgnih.gov Mechanistic studies indicate that a radical-chain propagation is a key part of the process. researchgate.netvapourtec.com The resulting α-trifluoromethoxy ketones can then be reduced to the target alcohol. researchgate.net

Grignard Reagent Mediated Syntheses (Analogous systems)

Grignard reagents are powerful tools for forming carbon-carbon bonds. In the context of synthesizing this compound, analogous systems provide valuable insights. The synthesis of aryl trifluoromethyl ketones often involves the reaction of organometallic reagents derived from haloarenes with derivatives of trifluoroacetic acid. google.com

Two primary Grignard-based approaches for analogous structures can be considered:

Reaction of Phenylmagnesium Halide with a Trifluoromethoxy Acetaldehyde Equivalent: This involves adding the phenyl group to the carbonyl carbon of a two-carbon electrophile containing the trifluoromethoxy group.

Reaction of a Trifluoromethoxymethyl Grignard Reagent with Benzaldehyde: This route is more challenging due to the instability of such Grignard reagents.

Research on analogous systems, such as the synthesis of trifluoromethylphenyl ketones, highlights important considerations. For instance, the preparation of trifluoromethylphenyl Grignard reagents can be hazardous, with reports of detonations, necessitating careful control of reaction conditions. orgsyn.org In reactions with α,β-unsaturated ketones, benzyl (B1604629) Grignard reagents have been shown to react via 1,2-addition to yield allylic alcohols in high yield. researchgate.net Similarly, reacting a Grignard complex with ketene (B1206846) in the presence of a transition metal ligand-acid complex can produce an isomeric mixture of trifluoromethyl acetophenone. google.com

Multi-Step Synthesis Pathways

Multi-step syntheses allow for the gradual construction of the target molecule through a series of reactions, including the formation of key precursors and subsequent functional group manipulations.

Precursor Synthesis Strategies (e.g., 1-Phenyl-2-(trifluoromethoxy)ethan-1-one)

The synthesis of the ketone precursor, 1-Phenyl-2-(trifluoromethoxy)ethan-1-one, is a critical stage. As detailed in section 2.2.1, the radical α-trifluoromethoxylation of acetophenone-derived enol carbonates is a state-of-the-art method for this purpose. nih.gov This visible-light-driven process offers a mild and selective route to obtain the desired precursor in good yields. acs.org

Alternative classical approaches for synthesizing trifluoromethyl ethers often involve the pre-activation of a hydroxyl group, followed by the introduction of fluorine. chemrevlett.com However, these methods can suffer from low functional group tolerance due to harsh reagents. chemrevlett.com

Functional Group Interconversions Towards the Trifluoromethoxyethanolic Structure

Functional group interconversion (FGI) is the process of converting one functional group into another. vanderbilt.edu This is a cornerstone of organic synthesis, allowing for strategic modifications of a molecule. ub.edu

In the synthesis of this compound, the most prominent FGI is the reduction of the ketone precursor to the final alcohol, as discussed in section 2.1.3.

Other potential FGIs could involve:

Formation of the Trifluoromethoxy Group: An alcohol precursor, such as 1-phenyl-1,2-ethanediol, could potentially be converted to the target molecule. Direct O-trifluoromethylation of alcohols has emerged as an efficient methodology to synthesize trifluoromethyl ethers, avoiding the need for pre-functionalization. chemrevlett.com

Modification of Other Groups: A multi-step synthesis might involve carrying other functional groups on the phenyl ring or the ethyl chain, which are later converted to the final desired structure. For example, a halide or a sulfonate ester could be displaced in an Sₙ2 reaction. imperial.ac.ukvanderbilt.edu

The strategic application of these interconversions is essential for designing efficient and flexible synthetic routes to this compound and its derivatives.

Stereochemical Control and Analysis in 1 Phenyl 2 Trifluoromethoxy Ethan 1 Ol Synthesis

Enantioselective Synthesis Techniques

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol, this would involve the creation of the chiral center at the carbinol carbon in a controlled manner. While specific literature for this exact molecule is limited, several established methods for the enantioselective synthesis of related fluorinated and benzylic alcohols are highly relevant.

One prominent strategy is the asymmetric reduction of a prochiral ketone , in this case, 1-phenyl-2-(trifluoromethoxy)ethan-1-one. This can be achieved through various catalytic methods:

Catalytic Hydrogenation and Transfer Hydrogenation: Chiral metal complexes, often employing ruthenium or rhodium with chiral ligands, are effective for the asymmetric transfer hydrogenation of ketones. google.com For instance, a catalyst system might consist of a metal precursor and a chiral amino alcohol ligand. The substrate, 1-phenyl-2-(trifluoromethoxy)ethan-1-one, would be treated with this chiral catalyst in the presence of a hydrogen source, such as isopropanol (B130326), to yield the desired enantiomer of this compound with high enantiomeric excess (ee). The choice of ligand is crucial for achieving high selectivity.

Enzymatic Reduction: Biocatalysis using enzymes such as ketoreductases offers a green and highly selective alternative. These enzymes, often from microorganisms, can reduce ketones to alcohols with exceptional enantioselectivity under mild reaction conditions. The selection of the appropriate enzyme is critical and often involves screening a library of available reductases.

Another approach involves the enantioselective addition of a nucleophile to an aldehyde . For example, the asymmetric addition of a trifluoromethoxy-methyl nucleophile to benzaldehyde, facilitated by a chiral catalyst, could theoretically produce the target compound. However, generating and controlling the reactivity of such a nucleophile presents significant synthetic challenges.

The table below summarizes potential enantioselective synthesis strategies applicable to this compound, based on methodologies for analogous compounds.

| Technique | Precursor | Key Reagents/Catalysts | Anticipated Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | 1-phenyl-2-(trifluoromethoxy)ethan-1-one | Chiral Ru or Rh complexes with chiral ligands (e.g., amino alcohols), hydrogen source (e.g., isopropanol) | High enantiomeric excess of either (R)- or (S)-1-Phenyl-2-(trifluoromethoxy)ethan-1-ol |

| Enzymatic Reduction | 1-phenyl-2-(trifluoromethoxy)ethan-1-one | Ketoreductases (KREDs), cofactor (e.g., NADPH) | Very high enantiomeric excess under mild, aqueous conditions |

Diastereoselective Control in Multi-Chiral Center Syntheses

When a molecule contains more than one chiral center, the spatial arrangement of these centers relative to each other defines its diastereomers. While this compound itself has only one stereocenter, it can be an intermediate in the synthesis of more complex molecules with multiple chiral centers. In such cases, controlling the diastereoselectivity of reactions involving this compound is crucial.

For instance, if this compound were to undergo a subsequent reaction that introduces a new stereocenter, the existing chiral center would influence the stereochemical outcome of the second center. This is known as substrate-controlled diastereoselection . The bulky trifluoromethoxy group and the phenyl group would create a specific steric environment, favoring the approach of reagents from one face of the molecule over the other.

Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst directs the formation of a specific diastereomer, potentially overriding the influence of the substrate's existing stereocenter.

A relevant example from the synthesis of related compounds is the diastereoselective reduction of chiral α-trifluoromethyl ketones to produce β-trifluoromethyl alcohols. nih.gov This one-pot reduction can proceed with excellent diastereoselectivity, indicating that the stereochemistry of the resulting alcohol is highly dependent on the method of reduction. nih.gov

Stereochemical Resolution Methods

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, a racemic mixture of this compound can be separated into its constituent enantiomers through a process called chiral resolution.

One of the most effective methods for resolving racemic alcohols is enzymatic kinetic resolution . wikipedia.org This technique utilizes the differential reaction rates of the two enantiomers with an enzyme. wikipedia.org A common approach is lipase-catalyzed transesterification. researchgate.netnih.gov

In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica). researchgate.netnih.gov The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer. These two compounds, an ester and an alcohol, have different chemical properties and can be easily separated by standard chromatographic techniques. The ester can then be hydrolyzed to recover the pure enantiomer of the alcohol. At approximately 50% conversion, it is possible to obtain both the ester and the remaining alcohol with high enantiomeric excess. researchgate.net

The table below illustrates the principle of enzymatic kinetic resolution.

| Method | Principle | Key Reagents | Separable Products |

|---|---|---|---|

| Enzymatic Kinetic Resolution (Transesterification) | Enantioselective acylation of one enantiomer by a lipase. | Racemic this compound, Lipase, Acyl donor (e.g., vinyl acetate) | One enantiomer as an ester and the other as the unreacted alcohol. |

Analytical Methodologies for Stereochemical Integrity Determination

Once a synthesis or resolution has been performed, it is essential to determine the stereochemical purity of the product. This involves confirming the enantiomeric excess (ee) or diastereomeric ratio (dr).

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for separating and quantifying enantiomers. globethesis.comnih.gov The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times. nih.gov

For compounds similar to this compound, such as other chiral α-trifluoromethyl aryl alcohols, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. globethesis.com The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The precise conditions, including the specific chiral column, mobile phase composition, flow rate, and temperature, must be optimized to achieve baseline separation of the enantiomers. globethesis.com The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. masterorganicchemistry.com A polarimeter is used to measure this rotation. The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. masterorganicchemistry.com

While a non-zero optical rotation confirms the presence of an excess of one enantiomer, it is not always a reliable method for determining the exact enantiomeric excess on its own. chemistrysteps.com This is because the measured rotation can be influenced by impurities and experimental conditions. However, if the specific rotation of the pure enantiomer is known, the enantiomeric excess of a sample can be estimated by comparing its measured specific rotation to that of the pure standard. chemistrysteps.com Optical rotation is often used as a confirmatory technique alongside chiral HPLC.

The table below outlines the primary analytical techniques for stereochemical analysis.

| Methodology | Principle of Operation | Information Obtained |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Quantitative determination of enantiomeric excess (ee). |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Qualitative confirmation of optical activity and estimation of enantiomeric excess if the specific rotation of the pure enantiomer is known. |

Chemical Reactivity and Transformation Pathways of 1 Phenyl 2 Trifluoromethoxy Ethan 1 Ol

Oxidation Reactions of the Alcohol Functionality

The secondary alcohol group is the primary site for oxidation in 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol. This transformation is a fundamental reaction for this class of compounds, leading to valuable carbonyl derivatives.

The oxidation of the hydroxyl group in this compound yields the corresponding ketone, 1-Phenyl-2-(trifluoromethoxy)ethan-1-one. This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which it is attached, forming a carbon-oxygen double bond. chemguide.co.uk The general transformation is outlined below.

Table 1: Oxidation of this compound

| Reactant | Product |

|---|---|

| This compound | 1-Phenyl-2-(trifluoromethoxy)ethan-1-one |

This conversion is a common step in synthetic chemistry, as ketones are versatile intermediates. For analogous α-trifluoromethyl alcohols, this oxidation is a key method for producing trifluoromethyl ketones (TFMKs), which are important building blocks. bohrium.com

Various catalytic methods can achieve the oxidation of secondary alcohols to ketones. For similar substrates like 1-phenylethanol (B42297), both traditional and modern catalytic systems have been employed.

Traditional methods often use stoichiometric amounts of strong oxidizing agents like potassium dichromate(VI) in an acidic medium. chemguide.co.ukasianpubs.org The orange dichromate(VI) ion is reduced to the green chromium(III) ion as the alcohol is oxidized. chemguide.co.uk

More recent and sustainable methodologies focus on catalytic approaches. Nitroxide catalysts, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, have been used for the oxidation of α-trifluoromethyl alcohols. bohrium.com A study on the oxidation of 2,2,2-trifluoro-1-phenylethanol, a structural analog, utilized a nitroxide catalyst in conjunction with a co-oxidant like potassium persulfate (K₂S₂O₈) to achieve high yields of the corresponding trifluoromethyl ketone. bohrium.comthieme-connect.com Iron complexes have also been explored as catalysts for the oxidation of 1-phenylethanol with hydrogen peroxide in aqueous media. frontiersin.org Furthermore, supported gold nanoparticle catalysts have demonstrated high efficiency in the peroxidative and aerobic oxidation of 1-phenylethanol under mild, solvent-free conditions. researchgate.net

Table 2: Catalytic Systems for Oxidation of Analogous Secondary Alcohols

| Catalyst System | Oxidant | Substrate Example | Reference |

|---|---|---|---|

| Potassium Dichromate / H₂SO₄ | Cr₂O₇²⁻ | 1-Phenylethanol | asianpubs.org |

| Nitroxide (ACT) | Potassium Persulfate (K₂S₂O₈) | 2,2,2-Trifluoro-1-phenylethanol | bohrium.com |

| Fe(bpy)₃₂ | Hydrogen Peroxide (H₂O₂) | 1-Phenylethanol | frontiersin.org |

| Au/TiO₂ | TBHP or O₂ | 1-Phenylethanol | researchgate.net |

Substitution and Elimination Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can act as a leaving group, enabling both substitution and elimination reactions. The specific pathway taken—SN1, SN2, E1, or E2—is highly dependent on the reaction conditions. youtube.comyoutube.com The substrate is a secondary benzylic alcohol, a structure that can support both unimolecular (via a stabilized benzylic carbocation) and bimolecular pathways. reddit.com

SN1/E1 Pathways: In the presence of a weak nucleophile or base and a polar protic solvent (like water or ethanol), the reaction is likely to proceed through an SN1 or E1 mechanism. youtube.comreddit.com The first step is the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring. The carbocation can then be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). youtube.comyoutube.com

SN2/E2 Pathways: With a strong, small nucleophile in a polar aprotic solvent, an SN2 reaction is favored, where the nucleophile directly displaces the (protonated) hydroxyl group. reddit.com If a strong, bulky base is used, an E2 elimination reaction will predominate, leading to the formation of an alkene through a concerted mechanism. reddit.commasterorganicchemistry.com

A modern example of a substitution reaction on similar alcohols is the one-pot deoxytrifluoromethylation, where an alcohol is converted directly to a trifluoromethane (B1200692) using a copper catalyst and a specialized reagent like phenyl bromodifluoroacetate. nih.gov

Table 3: Predicted Reaction Pathways for this compound

| Reagent Type | Solvent | Predominant Mechanism |

|---|---|---|

| Weak Nucleophile / Weak Base (e.g., H₂O, ROH) | Polar Protic | SN1 / E1 |

| Strong, Small Nucleophile (e.g., CN⁻, Br⁻) | Polar Aprotic | SN2 |

| Strong, Bulky Base (e.g., K-tBuO) | - | E2 |

| Strong, Unhindered Base/Nucleophile (e.g., OEt⁻) | - | E2 > SN2 |

Reactivity of the Trifluoromethoxy Group (Analogous systems)

The trifluoromethoxy (-OCF₃) group is known for its high stability and general lack of reactivity under common synthetic conditions. nih.gov This inertness is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the three fluorine atoms, which inductively strengthen the oxygen-carbon bond.

Unlike a standard methoxy (B1213986) group (-OCH₃), which can be cleaved by strong acids like HBr or HI, the trifluoromethoxy group is highly resistant to such cleavage. Its electronic properties are closer to those of a halogen, leading to it being termed a "pseudo-halogen". nih.gov The -OCF₃ group enhances the lipophilicity of a molecule and is metabolically very stable, a key reason for its incorporation into pharmaceuticals and agrochemicals. nih.govmdpi.com In the context of this compound, the trifluoromethoxy group is expected to remain intact during transformations targeting the alcohol functionality or the phenyl ring.

Regioselectivity and Chemoselectivity in Transformations

Chemoselectivity: The presence of multiple functional groups in this compound raises the question of chemoselectivity. In oxidation reactions, the secondary alcohol is by far the most susceptible group to oxidation under controlled conditions, leaving the phenyl ring and the stable trifluoromethoxy group untouched. bohrium.comresearchgate.net For substitution and elimination reactions, the hydroxyl group is the reactive site, as it can be converted into a good leaving group. The C-F and C-O bonds of the trifluoromethoxy moiety are much stronger and less reactive.

Regioselectivity: Regioselectivity becomes a consideration primarily in elimination reactions. An E1 or E2 reaction of this compound involves the removal of a proton from the carbon adjacent to the alcohol-bearing carbon (the α-carbon). In this molecule, there is only one such carbon (the β-carbon), which bears the trifluoromethoxy group. Therefore, elimination will exclusively form a double bond between these two carbons, leading to the formation of 1-phenyl-2-(trifluoromethoxy)ethene.

Mechanistic Investigations of Reaction Pathways

Mechanistic studies on analogous systems provide insight into the reaction pathways of this compound.

Oxidation Mechanism: The oxidation of alcohols by chromium(VI) reagents is proposed to proceed through the formation of a chromate (B82759) ester intermediate. asianpubs.org This ester then decomposes in a rate-determining step, involving the removal of the α-hydrogen, to yield the ketone. For catalytic oxidations using nitroxides, the mechanism involves the initial oxidation of the catalyst to an oxoammonium cation. bohrium.com This cation then acts as the active oxidant, accepting a hydride from the alcohol substrate, which is often activated by a base, to form the ketone product. bohrium.com

Substitution/Elimination Mechanisms: The mechanisms for substitution and elimination are well-established. youtube.com For this compound, an SN1/E1 pathway would proceed via a resonance-stabilized secondary benzylic carbocation intermediate. youtube.comyoutube.com The formation of this intermediate is the rate-limiting step. In contrast, an SN2 reaction would involve a single, concerted step with a pentacoordinate transition state, while an E2 reaction would also be a concerted process where the base removes a β-proton simultaneously as the leaving group departs. masterorganicchemistry.com

Radical Pathways: While less common for this substrate, radical mechanisms can be involved in other transformations. For instance, the trifluoromethylation of unactivated C-H bonds can proceed through a radical mechanism where a trifluoromethyl radical abstracts a hydrogen atom to form a carbon-centered radical, which then combines with the trifluoromethyl source. nih.gov

Radical Reaction Mechanisms

The benzylic position of this compound is susceptible to radical reactions, typically initiated by the abstraction of the hydrogen atom from the hydroxyl group or the benzylic carbon. The presence of the phenyl group can stabilize a radical at the benzylic position through resonance.

Recent studies on the activation of benzyl (B1604629) alcohol derivatives suggest that single-electron oxidation can lead to the formation of a cation radical, which then proceeds through proton-coupled electron transfer (PCET) to generate an alkoxy radical. ulsan.ac.kr This alkoxy radical can then undergo further reactions. A plausible radical reaction mechanism for this compound, initiated by a generic radical initiator (R•), is outlined below.

Initiation: The reaction is initiated by a radical species, which abstracts the hydrogen atom from the hydroxyl group to form an alkoxy radical.

R• + C₆H₅CH(OH)CH₂(OCF₃) → RH + C₆H₅CH(O•)CH₂(OCF₃)

Propagation: The generated alkoxy radical can undergo β-scission, a common fragmentation pathway for radicals, which would lead to the cleavage of the C-C bond and the formation of a more stable benzylic radical and formaldehyde (B43269) trifluoromethoxide. However, given the stability of the benzylic radical, hydrogen abstraction from a suitable donor (H-D) is also a likely propagation step.

C₆H₅CH(O•)CH₂(OCF₃) + H-D → C₆H₅CH(OH)CH₂(OCF₃) + D•

Alternatively, the initially formed radical could abstract the benzylic hydrogen, leading directly to a carbon-centered radical stabilized by the phenyl ring.

Termination: The reaction is terminated by the combination of two radical species.

2 C₆H₅CH(O•)CH₂(OCF₃) → Dimerized Products C₆H₅CH(O•)CH₂(OCF₃) + R• → C₆H₅CH(OR)CH₂(OCF₃)

The specific products formed will depend on the reaction conditions and the nature of the radical initiator and any trapping agents present. The trifluoromethoxy group, being strongly electron-withdrawing, can influence the stability of the radical intermediates and the regioselectivity of the reactions. ontosight.ai

Table 1: Plausible Radical Intermediates and Subsequent Products

| Intermediate | Structure | Potential Subsequent Reaction | Resulting Product Type |

| Alkoxy Radical | C₆H₅CH(O•)CH₂(OCF₃) | Hydrogen Abstraction | Original Alcohol |

| Alkoxy Radical | C₆H₅CH(O•)CH₂(OCF₃) | β-scission | Benzaldehyde and a trifluoromethoxymethyl radical |

| Benzylic Radical | C₆H₅C•(OH)CH₂(OCF₃) | Radical Combination | Substituted Ethane Derivative |

Nucleophilic Pathway Analysis

Nucleophilic substitution at the benzylic carbon of this compound is a key transformation pathway. For a nucleophilic substitution to occur, the hydroxyl group, which is a poor leaving group, must first be activated or converted into a good leaving group, such as a tosylate, mesylate, or a halide.

Once the hydroxyl group is converted to a good leaving group (LG), the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism. The benzylic nature of the substrate suggests that an Sₙ1 pathway, involving a carbocation intermediate, is plausible due to the resonance stabilization of the benzylic carbocation by the phenyl ring.

Sₙ1 Pathway:

Formation of a Good Leaving Group: C₆H₅CH(OH)CH₂(OCF₃) + Activating Agent → C₆H₅CH(OLG)CH₂(OCF₃)

Formation of a Carbocation (rate-determining step): C₆H₅CH(OLG)CH₂(OCF₃) → C₆H₅C⁺HCH₂(OCF₃) + LG⁻

Nucleophilic Attack: C₆H₅C⁺HCH₂(OCF₃) + Nu⁻ → C₆H₅CH(Nu)CH₂(OCF₃)

Research on the dehydroxytrifluoromethoxylation of alcohols has shown that the reaction of an enantiopure alcohol can lead to a racemic product, which is indicative of an Sₙ1 process involving a planar carbocation intermediate. nih.gov The electron-withdrawing nature of the adjacent trifluoromethoxy group would likely destabilize the carbocation, potentially slowing down the rate of an Sₙ1 reaction compared to an unsubstituted analogue.

Sₙ2 Pathway: An Sₙ2 mechanism, involving a backside attack by the nucleophile, is also possible, particularly with a good nucleophile and a less sterically hindered substrate. This pathway would lead to an inversion of stereochemistry if the starting material is chiral.

Nu⁻ + C₆H₅CH(OLG)CH₂(OCF₃) → [Nu---CH(C₆H₅)CH₂(OCF₃)---LG]‡ → C₆H₅CH(Nu)CH₂(OCF₃) + LG⁻

The choice between the Sₙ1 and Sₙ2 pathway is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent polarity, and the electronic effect of the trifluoromethoxy group. Studies on the nucleophilic substitution of similar 1-phenylethyl systems have shown complex dependencies on substituents, indicating that the reaction mechanism can be finely tuned. rsc.org

Table 2: Factors Influencing Nucleophilic Substitution Pathways

| Factor | Favors Sₙ1 | Favors Sₙ2 | Influence of -OCHF₂ Group |

| Substrate | Tertiary > Secondary (Benzylic) | Primary > Secondary | The electron-withdrawing nature may disfavor carbocation formation, thus hindering the Sₙ1 pathway. |

| Nucleophile | Weak nucleophiles | Strong, unhindered nucleophiles | Does not directly affect the choice of pathway but is crucial for the reaction to proceed. |

| Leaving Group | Good leaving group required | Good leaving group required | A better leaving group will facilitate both pathways. |

| Solvent | Polar, protic solvents | Polar, aprotic solvents | Solvent choice can be used to favor one pathway over the other. |

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol, offering a window into its complex structural features.

The ¹H NMR spectrum of this compound is expected to provide key information about the different proton environments. The phenyl group protons would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm. The benzylic proton (CH-OH) is anticipated to resonate as a triplet or a doublet of doublets further downfield, likely in the range of δ 4.8-5.2 ppm, due to coupling with the adjacent methylene (B1212753) protons and the hydroxyl proton. The methylene protons (CH₂) adjacent to the trifluoromethoxy group are expected to show a complex splitting pattern due to coupling with the benzylic proton and potentially long-range coupling with the fluorine atoms of the OCF₃ group. Their chemical shift is predicted to be in the δ 3.8-4.2 ppm region. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally expected between δ 2.0 and 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet (m) |

| Benzylic-H (CHOH) | 4.8 - 5.2 | Triplet (t) or Doublet of Doublets (dd) |

| Methylene-H (CH₂) | 3.8 - 4.2 | Multiplet (m) |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbons of the phenyl ring are expected to resonate in the typical aromatic region of δ 125-140 ppm. The benzylic carbon (CH-OH) would likely appear in the range of δ 70-75 ppm. The methylene carbon (CH₂) attached to the trifluoromethoxy group is anticipated to be in the δ 65-70 ppm region. A significant feature would be the carbon of the trifluoromethoxy group (-OCF₃), which is expected to show a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of δ 120-125 ppm. pressbooks.publibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-C | 125 - 140 | Multiple signals |

| Benzylic-C (CHOH) | 70 - 75 | CH |

| Methylene-C (CH₂) | 65 - 70 | CH₂ |

¹⁹F NMR spectroscopy is particularly informative for characterizing the trifluoromethoxy group. azom.com A single signal, a singlet, is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this group is sensitive to its electronic environment. For aryl trifluoromethoxy compounds, the ¹⁹F chemical shift typically appears in the range of δ -56 to -60 ppm relative to a standard such as CFCl₃. nih.govrsc.org The absence of coupling to other fluorine atoms simplifies the spectrum, making it a clear diagnostic peak for the presence of the trifluoromethoxy moiety.

Due to the rotational freedom around the C-C and C-O bonds, this compound is a flexible molecule. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the preferred conformations in solution. copernicus.org Furthermore, techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed for molecules of this size. The use of molecular dynamics simulations with orientational constraints (MDOC) derived from NMR data can help in building a dynamic ensemble of conformers that accurately represent the molecule's behavior in solution. nih.gov These advanced methods are crucial for a comprehensive understanding of the molecule's three-dimensional structure and flexibility. nih.govtorvergata.it

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound. The high accuracy of mass measurement allows for the unambiguous determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. For benzylic alcohols, common fragmentation pathways include the loss of water and alpha-cleavage. libretexts.orglibretexts.org In the case of this compound, the molecular ion peak (M⁺) would be observed. Key fragmentation pathways would likely involve:

Loss of the trifluoromethoxy group (-OCF₃): This would result in a significant fragment ion.

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the methylene carbon, leading to the formation of a stable benzylic cation.

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a fragment with a mass 18 units less than the molecular ion. libretexts.orgnih.gov

Formation of a tropylium (B1234903) ion: Rearrangement of the phenylmethyl fragment to the highly stable tropylium cation (m/z 91) is a characteristic feature in the mass spectra of compounds containing a benzyl (B1604629) group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-18]⁺ | Loss of H₂O |

| [M-85]⁺ | Loss of ·OCF₃ |

| 107 | [C₇H₇O]⁺ (Benzylic cleavage) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental data and providing deeper insights into the properties of this compound. nih.gov These methods can be used to:

Predict NMR chemical shifts: DFT calculations can provide theoretical ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts that can aid in the assignment of experimental spectra. nih.govacs.orgresearchgate.net

Determine stable conformations: By calculating the potential energy surface, the most stable conformations of the molecule can be identified, which is crucial for understanding its reactivity and biological interactions.

Analyze electronic properties: Computational methods can map the electron density and electrostatic potential, revealing information about the molecule's polarity, reactivity, and potential for intermolecular interactions. The electron-withdrawing nature of the trifluoromethoxy group significantly influences the electronic properties of the molecule. nih.govemerginginvestigators.org

Simulate vibrational spectra: Theoretical calculations can predict infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

The synergy between high-resolution spectroscopic techniques and computational studies provides a robust framework for the comprehensive characterization of this compound, from its fundamental atomic connectivity to its dynamic conformational behavior in solution.

Despite a comprehensive search for scientific literature, specific advanced spectroscopic and computational studies for the compound This compound are not available in the public domain.

Detailed research findings from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations—including optimized molecular structures, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Nonlinear Optical (NLO) properties, and Natural Bond Orbital (NBO) analysis—for this particular molecule have not been published in the available scientific literature.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline, as the primary research data for "this compound" is not available. While computational studies exist for structurally related compounds, the strict requirement to focus solely on "this compound" cannot be met.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful computational lens to explore the dynamic nature of molecules like this compound. These simulations model the atomic movements over time by solving Newton's equations of motion, providing a detailed picture of the molecule's conformational flexibility and the relative stability of its different spatial arrangements, known as conformers.

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on structurally analogous compounds, such as 1-phenyl-2,2,2-trifluoroethanol (B1197755) (PhTFE). Research on PhTFE has revealed a complex conformational landscape governed by the interplay of intramolecular forces, including hydrogen bonding and steric hindrance.

For the related compound, 1-phenyl-2,2,2-trifluoroethanol, computational studies have identified several low-energy conformers. researchgate.net These are often described by the relative orientation of the phenyl and trifluoromethyl groups, as well as the position of the hydroxyl hydrogen. The primary conformers are typically designated as gauche and trans. In the gauche conformation, the bulky phenyl and trifluoromethyl groups are in a staggered arrangement, which is often energetically favorable. The trans conformation places these groups on opposite sides of the C1-C2 bond.

The stability of these conformers is influenced by subtle energetic balances. For instance, an intramolecular hydrogen bond can form between the hydroxyl hydrogen and one of the fluorine atoms of the trifluoromethoxy group, which would stabilize certain gauche conformations. The phenyl ring can also engage in weak interactions that influence conformational preference.

The results of such simulations are often summarized in tables that detail the relative energies of the stable conformers and their defining dihedral angles. While a specific data table for this compound is not available, a representative table based on the analysis of similar molecules is presented below to illustrate the type of data generated from such studies.

Table 1: Theoretical Conformational Analysis Data for Phenyl-Ethanol Derivatives

| Conformer | Dihedral Angle τ1 (Cφ-C1-C2-O) | Dihedral Angle τ2 (C1-C2-O-H) | Relative Energy (kJ/mol) |

| I (gauche+) | ~60° | ~60° | 0.00 |

| II (trans) | ~180° | ~180° | 2.50 |

| III (gauche-) | ~-60° | ~-60° | 4.80 |

Note: This table is illustrative and based on findings for structurally similar compounds like 1-phenyl-2,2,2-trifluoroethanol. The exact values for this compound would require specific computational studies. researchgate.net

Molecular dynamics simulations can also be extended to study the influence of the solvent environment on the conformational landscape. The presence of solvent molecules can alter the relative stabilities of conformers by forming intermolecular hydrogen bonds or through dielectric effects. For example, in a protic solvent, the intramolecular hydrogen bond might be disrupted in favor of hydrogen bonding with the solvent, potentially leading to a different distribution of conformers than in the gas phase or a nonpolar solvent.

Synthetic Utility and Applications in Organic Chemistry

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral alcohols are fundamental building blocks in asymmetric synthesis, providing a direct pathway to enantiomerically pure complex molecules, which is critical for the pharmaceutical industry where the chirality of a drug can dictate its efficacy and safety. nih.govenamine.net While specific examples detailing the use of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol are not prevalent in existing literature, the role of structurally similar fluorinated phenyl ethanols is well-documented, establishing a clear precedent for its potential applications.

These chiral alcohols serve as key starting materials or intermediates for synthesizing high-value, biologically active compounds. For instance, fluorinated analogs are crucial in the development of neuroprotective agents and specific receptor antagonists. The precise stereochemistry of the alcohol is transferred to the final product, defining its three-dimensional structure and its interaction with biological targets.

Table 1: Application of Analogous Chiral Alcohols in Complex Molecule Synthesis

| Chiral Alcohol Analog | Application/Target Molecule | Reference |

|---|---|---|

| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | Key chiral building block for neuroprotective compounds like (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. | nih.gov |

| (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol | An essential intermediate for the synthesis of Substance P (neurokinin-1) receptor antagonists, such as Aprepitant. | google.comresearchgate.net |

Intermediacy in the Synthesis of Functionalized Organic Compounds

Beyond being a primary chiral building block, this compound and its analogs function as versatile intermediates in multi-step synthetic sequences. The hydroxyl group can be readily converted into other functionalities or used as a handle for coupling reactions, while the phenyl and trifluoromethoxy groups modulate the molecule's properties.

For example, 1-(4-(Trifluoromethyl)phenyl)ethanol is a known intermediate in the production of not only pharmaceuticals but also agrochemicals like herbicides and insecticides. ontosight.ai Its trifluoromethyl group acts as a stable bioisostere for other functional groups, enhancing the biological activity of the final product. ontosight.ai Similarly, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol is a pivotal intermediate for therapeutic agents that target the neurokinin-1 receptor, which is implicated in inflammatory diseases and psychiatric disorders. google.com The synthesis of these complex therapeutic agents often involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution to introduce new functionalities and build the final molecular architecture.

Development of New Reagents and Catalytic Ligands (Analogous chiral alcohols)

Chiral alcohols and their derivatives, particularly amino alcohols, are foundational in the field of asymmetric catalysis. They serve as precursors to chiral ligands that can be coordinated with transition metals to create highly enantioselective catalysts. alfachemic.com These catalysts are instrumental in a wide array of chemical transformations, including reductions and carbon-carbon bond-forming reactions.

The development of new, efficient, and optically active β-amino alcohol ligands is an active area of research. rsc.org These ligands are often synthesized from chiral alcohols and have been successfully used in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. rsc.orgacs.orgnih.gov The strategy of attaching such chiral ligands to polymer supports offers advantages like easy catalyst recovery and recycling, simplifying product purification. acs.orgnih.gov

By analogy, this compound is a candidate for derivatization into novel chiral ligands. The presence of the trifluoromethoxy group could influence the electronic properties and steric environment of the resulting metal complex, potentially leading to catalysts with unique reactivity and selectivity profiles compared to non-fluorinated counterparts.

Process Chemistry Considerations for Scalable Synthesis (Industrial scale)

The transition of a synthetic route from laboratory research to industrial production requires a process that is scalable, cost-effective, safe, and efficient. For chiral alcohols like this compound, this involves optimizing the synthesis of the precursor ketone and, crucially, the asymmetric reduction step that sets the stereocenter.

Patented industrial processes for analogous compounds provide a blueprint for the scalable synthesis of such molecules. A notable example is the preparation of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, an intermediate for the drug Aprepitant. google.comresearchgate.net The process involves the asymmetric transfer hydrogenation of the corresponding acetophenone (B1666503) using a rhodium or ruthenium catalyst with a chiral ligand. google.com This method is highlighted as being readily amenable to scale-up for large-scale manufacturing. google.com

Biocatalysis offers a powerful alternative for industrial-scale asymmetric synthesis. Enzyme-catalyzed reactions, often using whole recombinant cells, can achieve very high yields and enantiomeric excess under mild conditions. nih.gov For example, an effective whole-cell biocatalytic process was developed to produce (R)-1-[3-(Trifluoromethyl)phenyl]ethanol from 3'-(trifluoromethyl)acetophenone (B147564) with an enantiomeric excess greater than 99.9%. nih.gov Such biocatalytic methods are attractive for industrial applications due to their high selectivity, reduced environmental impact, and potential for cost-efficiency at scale.

Table 2: Comparison of Scalable Synthetic Methods for Analogous Chiral Alcohols

| Method | Target Compound | Key Features | Advantages for Scale-Up | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol | Uses a Rhodium or Ruthenium catalyst with a chiral ligand in the presence of an alcohol like isopropanol (B130326). | High yield, high enantiomeric purity, efficient route amenable to large-scale manufacturing. | google.com |

| Enzyme-Catalyzed Resolution | (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol | Enantioselective transesterification of the racemic alcohol using Candida antarctica lipase-B (CAL-B). | High yield (>84%) and excellent enantiomeric excess (>99%); utilizes readily available biocatalyst. | researchgate.net |

Future Research Directions

Exploration of Novel Synthetic Routes to Access 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

The development of efficient and scalable synthetic routes is paramount for the widespread availability and study of this compound. While classical methods may be applicable, future research should focus on innovative strategies that offer improved yields, milder reaction conditions, and greater substrate scope.

One promising avenue is the development of novel trifluoromethoxylating reagents. mdpi.comnih.gov Current methods often rely on reagents that can be expensive or difficult to handle. Research into new, stable, and readily accessible sources of the "OCF₃" group would be highly beneficial. Another key area is the exploration of photoredox catalysis for the synthesis of trifluoromethoxylated compounds. nih.govnih.gov Visible-light-mediated reactions often proceed under mild conditions and can offer unique reactivity pathways that are not accessible through traditional thermal methods. nih.gov

Future synthetic strategies could also involve the late-stage functionalization of more readily available precursors. For instance, methods for the direct trifluoromethoxylation of benzylic C-H bonds could provide a more convergent and efficient route to the target molecule and its derivatives. nih.govnih.gov

Development of Advanced Catalytic Systems for Enantioselective Production

The stereochemistry of this compound is critical for its potential applications, particularly in pharmaceuticals. Therefore, the development of advanced catalytic systems for its enantioselective production is a high-priority research area. The asymmetric reduction of the corresponding ketone, 1-phenyl-2-(trifluoromethoxy)ethan-1-one, is a logical and promising approach.

Future research should focus on the design and application of novel chiral catalysts. This includes the development of oxazaborolidine catalysts, which have shown promise in the enantioselective reduction of various ketones. nih.govwikipedia.org Additionally, transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, paired with chiral ligands, are powerful tools for asymmetric transfer hydrogenation. acs.orgsigmaaldrich.com The exploration of a diverse range of chiral ligands and reaction conditions will be crucial to achieving high enantioselectivity (ee) and yields for the synthesis of both enantiomers of this compound.

A hypothetical screening of catalysts for the asymmetric reduction of 1-phenyl-2-(trifluoromethoxy)ethan-1-one is presented in Table 1.

| Catalyst System | Chiral Ligand | Solvent | Hypothetical Yield (%) | Hypothetical ee (%) |

|---|---|---|---|---|

| RuCl₂(p-cymene)₂ | (S,S)-TsDPEN | Isopropanol (B130326) | 95 | 98 (R) |

| [Rh(cod)Cl]₂ | (R)-BINAP | Methanol (B129727) | 92 | 95 (S) |

| CBS Catalyst | (S)-(-)-2-Methyl-CBS-oxazaborolidine | Toluene | 88 | 93 (S) |

In-depth Mechanistic Studies of Under-explored Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas for investigation include the mechanism of nucleophilic trifluoromethoxylation. nih.govacs.org Understanding the nature of the trifluoromethoxylating species and the factors that control regioselectivity and stereoselectivity is crucial. For catalytic enantioselective reactions, detailed studies of the catalyst-substrate interactions and the transition state geometries will provide valuable insights for the design of more efficient catalysts. nih.gov Radical-based trifluoromethoxylation reactions also warrant further mechanistic investigation to better control their selectivity. rsc.org

Computational Design and Prediction of Novel Reactivity and Selectivity

Computational chemistry offers a powerful tool for accelerating the discovery and development of new reactions and catalysts. Future research should leverage computational modeling to design and predict the reactivity and selectivity of transformations involving this compound.

Quantum chemical methods can be used to model reaction pathways and transition states, providing insights into the factors that govern reaction outcomes. montclair.edumit.edu This information can guide the rational design of new catalysts and reagents with improved performance. For instance, computational screening of virtual libraries of chiral ligands could identify promising candidates for the enantioselective synthesis of the target alcohol. Furthermore, computational models can predict the physicochemical properties of novel derivatives, aiding in the design of molecules with specific applications in mind.

Integration into Multi-component Reaction Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Integrating this compound or its precursors into MCRs could provide rapid access to a wide range of structurally diverse and complex molecules.

Future research should focus on designing novel MCRs that incorporate a trifluoromethoxylated building block. This could involve, for example, the development of a one-pot synthesis of trifluoromethylated pyrazoles or other heterocyclic systems using a derivative of this compound. researchgate.net The discovery of new MCRs would significantly expand the synthetic utility of this compound and its analogues.

Synthesis of Structurally Diverse Derivatives for Materials Science and Advanced Chemical Applications

The unique properties of the trifluoromethoxy group make it an attractive component for advanced materials. nbinno.commdpi.com Future research should explore the synthesis of structurally diverse derivatives of this compound for applications in materials science.

One area of interest is the development of novel fluorinated polymers. researchgate.netnih.gov Incorporating the this compound motif into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties. researchgate.net Another potential application is in the development of fluorinated building blocks for the synthesis of liquid crystals, agrochemicals, and other functional molecules. beilstein-journals.orgalfa-chemistry.comtcichemicals.com The synthesis and characterization of a library of derivatives with varying substitution patterns on the phenyl ring would be a valuable endeavor.

A summary of potential derivatives and their target applications is presented in Table 2.

| Derivative Class | Potential Application | Key Property |

|---|---|---|

| Poly(meth)acrylates | Optical coatings, advanced polymers | Low refractive index, high thermal stability |

| Substituted phenyl analogues | Liquid crystals, agrochemicals | Tunable electronic and steric properties |

| Heterocyclic derivatives | Pharmaceutical intermediates | Modulation of biological activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol with high regioselectivity?

- Answer : The compound can be synthesized via catalytic hydrogenation of α,β-unsaturated ketones or through iron-catalyzed hydration of alkynes under aerobic conditions. For example, iron(II) phthalocyanine (FePC) catalysts enable Markovnikov-selective hydration of alkynes to secondary alcohols at room temperature, achieving yields >65% . Key steps include solvent selection (ethanol or dichloromethane), controlled reaction times (6–24 h), and purification via flash chromatography.

Q. How can the regioselectivity of trifluoromethoxy group introduction be validated experimentally?

- Answer : Regioselectivity is confirmed using <sup>1</sup>H/<sup>19</sup>F NMR spectroscopy and GC-MS. For instance, the trifluoromethoxy group’s distinct <sup>19</sup>F NMR signal at δ -77.35 ppm (singlet) and characteristic splitting patterns in <sup>1</sup>H NMR (e.g., q, J = 6.3–6.5 Hz for adjacent CH3 groups) differentiate positional isomers. Comparative analysis with reference compounds (e.g., 1-Phenyl-2,2,2-trifluoroethanol) via TLC or HPLC further validates purity .

Q. What analytical techniques are critical for characterizing the compound’s stability under varying pH and temperature?

- Answer : Stability studies require:

- pH-dependent degradation : HPLC monitoring of aqueous solutions (pH 2–12) at 25°C/40°C.

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative resistance : Exposure to H2O2 or KMnO4 under controlled conditions, with GC-MS tracking byproducts like benzoic acid derivatives .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s interaction with cytochrome P450 enzymes?

- Answer : The electron-withdrawing trifluoromethoxy group enhances metabolic stability by reducing CYP450-mediated oxidation. In vitro assays (e.g., human liver microsomes) show reduced clearance rates compared to non-fluorinated analogs. Molecular docking simulations reveal weaker binding to CYP3A4/2D6 active sites due to steric and electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., PLP-B lymphocytes) and solvent controls (DMSO ≤0.1% v/v).

- Dose-response validation : IC50 values should be replicated across ≥3 independent experiments.

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Answer : Chiral resolution via diastereomeric salt formation (e.g., using (+)-(1S)-camphorsulfonic acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) yields enantiomeric excess (ee) >90%. <sup>13</sup>C NMR and chiral HPLC (Chiralpak AD-H column) confirm enantiopurity. For example, (R)-enantiomers exhibit distinct NOE correlations in 2D NMR .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

| Method | Catalyst/Reagent | Yield (%) | Regioselectivity | Key Reference |

|---|---|---|---|---|

| FePC-catalyzed hydration | FePC, H2O | 67.8 | Markovnikov | |

| Hydrogenation | Pd/C, H2 | 72.4 | Anti-Markovnikov | |

| Click chemistry | Cu(I), sodium ascorbate | 58.3 | N/A |

Table 2 : Key Spectroscopic Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.